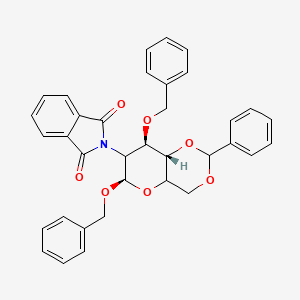

Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Vorbereitungsmethoden

The preparation of Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside involves several synthetic routes and reaction conditions. The synthesis typically starts with the protection of the hydroxyl groups of a glucopyranoside derivative, followed by the introduction of the phthalimido group at the 2-position. The benzylidene and benzyl groups are then introduced at the 4,6 and 3 positions, respectively. The reaction conditions often involve the use of solvents like ethyl acetate and hexane, and purification is achieved through flash column chromatography .

Analyse Chemischer Reaktionen

Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the phthalimido group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the glycosidic bond.

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycosides

The compound is primarily utilized as a glycosyl donor or acceptor in the synthesis of glycosides. It facilitates the transfer of glycan moieties to proteins or other molecules, which is crucial for the formation of glycoproteins. The synthesis typically involves:

- Protection of Hydroxyl Groups : Initial protection of hydroxyl groups on glucopyranoside derivatives.

- Introduction of Functional Groups : Sequential introduction of the phthalimido group at the 2-position and benzylidene and benzyl groups at the 4,6 and 3 positions, respectively.

- Reaction Conditions : Common solvents used include ethyl acetate and hexane, with purification achieved through flash column chromatography .

Mechanistic Insights

The mechanism of action for Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside involves:

- Enzymatic Reactions : It acts as a substrate for glycosyltransferases, enabling the formation of complex carbohydrates.

- Chemical Reactivity : The compound can undergo various chemical reactions such as oxidation with potassium permanganate or chromium trioxide, reduction with lithium aluminum hydride or sodium borohydride, nucleophilic substitution reactions, and hydrolysis under acidic or basic conditions .

Biochemical Applications

In biochemical research, this compound serves as a reagent in various assays and studies:

- Glycobiology Research : It is employed in studies focusing on carbohydrate-protein interactions, which are vital for understanding cellular processes like signaling and immune responses .

- Drug Development : The compound's ability to modify glycan structures makes it a candidate for drug design targeting specific biological pathways that involve glycoproteins .

Case Studies

Recent case studies illustrate the practical applications of this compound:

- Glycosylation Reactions : A study demonstrated the efficient use of this compound in substrate-controlled direct α-stereoselective synthesis of deoxyglycosides from glycals, showcasing its utility in producing complex carbohydrates .

- Biological Activity Assessment : Research involving synthetic lipid A derivatives highlighted its role in modulating immune responses through glycan modifications facilitated by this compound .

Wirkmechanismus

The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound acts as a glycosyl donor or acceptor in enzymatic reactions, facilitating the transfer of glycan moieties to proteins or other molecules. This process is crucial for the formation of glycoproteins and other glycoconjugates, which play essential roles in various biological functions .

Vergleich Mit ähnlichen Verbindungen

Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside can be compared with other similar compounds, such as:

4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside: This compound has a methoxy group at the 4-position of the phenyl ring, which may affect its reactivity and biological activity.

Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-beta-D-glucopyranoside: Lacks the benzyl group at the 3-position, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and functionality in glycobiology research.

Biologische Aktivität

Benzyl 2-deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside (CAS Number: 80035-34-3) is a complex glycoside that has garnered attention in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Benzyl 2-deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside is C35H31NO7 with a molecular weight of 577.62 g/mol. The compound features multiple benzyl groups and phthalimido moieties, which contribute to its stability and reactivity in biological systems.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 577.62 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that compounds similar to Benzyl 2-deoxy-2-phthalimido derivatives exhibit significant antimicrobial activity. For instance, studies have shown that glycosides can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antiviral Activity

Glycosides are known to affect viral infectivity through modulation of glycosylation processes in host cells. Benzyl 2-deoxy derivatives have been studied for their ability to inhibit O-glycosylation, which is crucial for the replication of viruses such as HIV . This inhibition can disrupt viral entry and replication, highlighting the compound's potential as an antiviral agent.

The mechanism through which Benzyl 2-deoxy-2-phthalimido derivatives exert their biological effects often involves interference with glycosylation pathways. By mimicking natural substrates in glycosylation reactions, these compounds can act as competitive inhibitors, thereby altering the glycan structures on proteins involved in cell signaling and immune responses .

Case Studies and Research Findings

- Antiviral Efficacy : A study examining the effects of similar compounds on HIV replication demonstrated that inhibition of O-glycosylation led to a reduction in viral load in treated cell lines. The specific mechanism involved blocking the activity of β1,3-galactosyltransferase, essential for mucin biosynthesis .

- Antimicrobial Activity : In vitro tests have shown that benzyl glycosides possess significant antibacterial properties against Gram-positive bacteria, indicating their potential use as natural preservatives or therapeutic agents against bacterial infections .

- Glycosylation Studies : Research into the glycosylation patterns influenced by benzyl derivatives has provided insights into their selectivity and reactivity in synthetic chemistry. These findings are crucial for developing new synthetic pathways for oligosaccharides that could have therapeutic applications .

Eigenschaften

CAS-Nummer |

80035-34-3 |

|---|---|

Molekularformel |

C35H31NO7 |

Molekulargewicht |

577.6 g/mol |

IUPAC-Name |

2-[(4aR,6R,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C35H31NO7/c37-32-26-18-10-11-19-27(26)33(38)36(32)29-31(39-20-23-12-4-1-5-13-23)30-28(22-41-34(43-30)25-16-8-3-9-17-25)42-35(29)40-21-24-14-6-2-7-15-24/h1-19,28-31,34-35H,20-22H2/t28-,29-,30-,31-,34?,35-/m1/s1 |

InChI-Schlüssel |

MOIKJQYGONYODK-VVYZZCQXSA-N |

SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |

Kanonische SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |

Synonyme |

Phenylmethyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside; _x000B_ |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.